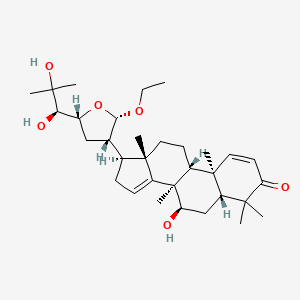

Protoxylocarpin B

Descripción

Protoxylocarpin B is a terpenoid-derived compound hypothesized to belong to the protoxylocarpin family, a group of secondary metabolites predominantly isolated from plants in the Meliaceae family (e.g., Toona and Xylocarpus species). While direct structural or functional data for this compound are absent in the provided evidence, its nomenclature suggests a structural relationship to Protoxylocarpin D (compound 7), which was isolated from the 95% ethanol extract of 香椿树皮 (Chinese Toon bark) alongside other terpenoids and limonoids .

Propiedades

Fórmula molecular |

C32H50O6 |

|---|---|

Peso molecular |

530.7 g/mol |

Nombre IUPAC |

(5R,7R,8R,9R,10R,13S,17S)-17-[(2S,3S,5R)-5-[(1R)-1,2-dihydroxy-2-methylpropyl]-2-ethoxyoxolan-3-yl]-7-hydroxy-4,4,8,10,13-pentamethyl-5,6,7,9,11,12,16,17-octahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C32H50O6/c1-9-37-27-18(16-20(38-27)26(35)29(4,5)36)19-10-11-21-30(19,6)14-12-22-31(7)15-13-24(33)28(2,3)23(31)17-25(34)32(21,22)8/h11,13,15,18-20,22-23,25-27,34-36H,9-10,12,14,16-17H2,1-8H3/t18-,19-,20+,22+,23-,25+,26+,27-,30-,31+,32-/m0/s1 |

Clave InChI |

SXUJYCUCLFTRKW-QCQONPKFSA-N |

SMILES isomérico |

CCO[C@@H]1[C@@H](C[C@@H](O1)[C@H](C(C)(C)O)O)[C@@H]2CC=C3[C@]2(CC[C@H]4[C@]3([C@@H](C[C@@H]5[C@@]4(C=CC(=O)C5(C)C)C)O)C)C |

SMILES canónico |

CCOC1C(CC(O1)C(C(C)(C)O)O)C2CC=C3C2(CCC4C3(C(CC5C4(C=CC(=O)C5(C)C)C)O)C)C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares Protoxylocarpin B (inferred) and structurally or functionally analogous compounds isolated from the same source (Chinese Toon bark), based on :

| Compound Name | Class/Type | Key Structural Features | Reported Bioactivities |

|---|---|---|---|

| Protoxylocarpin D (7) | Triterpenoid | Polyoxygenated skeleton; acetate moiety | Antiproliferative, antimicrobial |

| Gedunin (6) | Limonoid | Tetranortriterpenoid; furanolactone ring | Anti-inflammatory, antimalarial |

| β-Sitosterol (2) | Phytosterol | Sterol backbone with hydroxyl group | Cholesterol-lowering, anti-cancer |

| Holstinone B (8) | Limonoid | Decarbonylated limonoid scaffold | Cytotoxic (e.g., against HeLa cells) |

| Methyl Betulinate (1) | Triterpenoid ester | Lupane-type skeleton; methyl esterification | Antioxidant, hepatoprotective |

Key Observations:

Structural Diversity: Protoxylocarpin D and B (hypothesized) likely share a triterpenoid backbone distinct from limonoids like Gedunin and Holstinone B, which feature furanolactone or decarbonylated structures. β-Sitosterol, a phytosterol, lacks the polycyclic complexity of protoxylocarpins but shares lipid-modulating roles .

Protoxylocarpin D (7) may have overlapping antimicrobial properties with Holstinone B (8), though the latter shows stronger cytotoxicity in cancer cell lines .

Biosynthetic Pathways: Protoxylocarpins and limonoids (e.g., Gedunin) both originate from the mevalonate pathway but diverge in later modifications, such as oxidation and cyclization patterns .

Q & A

Q. What ethical considerations apply to this compound research involving animal or human models?

- Methodological Answer : Adhere to institutional animal care (IACUC) or human ethics (IRB) guidelines. For animal studies, minimize sample sizes via power analysis and employ humane endpoints. In human trials, ensure informed consent and data anonymization. Use in silico or organoid models as alternatives where feasible .

Data Presentation and Validation

Q. How should contradictory data on this compound’s stability be addressed in publications?

- Methodological Answer : Clearly report experimental conditions (e.g., temperature, pH, light exposure) and validate stability via accelerated degradation studies. Use Arrhenius plots to predict shelf-life. Disclose conflicts in supplementary materials and propose hypotheses (e.g., isomerization, oxidation) for further investigation .

Q. What are the best practices for visualizing this compound’s structural and activity data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.